2-(Chloroacetyl)thiophene
Overview
Description
Synthesis Analysis
The synthesis of thiophene derivatives, including 2-(Chloroacetyl)thiophene, typically involves acetylation reactions. For instance, 2-Acetyl thiophene can be synthesized through acetylation of thiophene with acetic anhydride, employing catalysts like iodine, phosphoric acid, or phosphotungstic acid, with yields ranging from 67.8% to 77.4% (Li Xue-feng, 2011). Moreover, advanced synthetic methods involving cross-coupling reactions have also been developed to obtain thiophene derivatives (Cui Jin-jiu, 2006).
Molecular Structure Analysis
The molecular structure of thiophene derivatives significantly impacts their electronic properties. For example, the introduction of dimethylsilyl groups in thiophene rings alters the electronic characteristics of the thiophene ring, as demonstrated through molecular orbital calculations and UV spectroscopy (S. Kyushin et al., 2006). These modifications can influence the reactivity and applications of these compounds in various fields.
Chemical Reactions and Properties
2-(Chloroacetyl)thiophene undergoes a range of chemical reactions, contributing to its versatility in synthetic chemistry. For instance, acylaminomethylation reactions involving 2-acetylthiophene yield a mixture of N-chloroacetylamino derivatives, indicating its reactivity towards electrophilic substitution (Y. Gol'dfarb et al., 1986). Additionally, its chemical behavior has been explored in the synthesis of biologically active compounds and materials for electronic applications (M. Metwally et al., 2009).
Physical Properties Analysis
The physical properties of thiophene derivatives, such as 2-(Chloroacetyl)thiophene, are crucial for their application in material science and organic electronics. For example, the synthesis and physical properties of poly(thiophene) derivatives have been extensively studied, revealing their potential in creating conductive materials with significant electrical conductivity upon doping (M. Kobayashi et al., 1984).
Scientific Research Applications
Corrosion Inhibition : 2-acetylthiophene thiosemicarbazone (2-AT), a derivative of 2-(Chloroacetyl)thiophene, is effective in inhibiting corrosion of mild steel in hydrochloric acid environments. It offers up to 96% inhibition efficiency but is less effective over longer immersion times and at higher temperatures (Al-Baghdadi et al., 2020).
Pharmaceuticals and Other Applications : The thiophene ring in 2-acetylthiophenes, another derivative, exhibits significant biological activity. It finds use in pharmaceuticals, agrochemicals, dyes, and electrophotogenerator agents (Metwally et al., 2009).
Medicine, Chemistry, and Food : 2-Acetyl thiophene is widely employed in medicine, chemistry, and the food industry. Its synthesis and applications have been broadly introduced in research (Cui Jin-jiu, 2006).
Therapeutic Properties : Synthetic thiophene and its derivatives possess a range of therapeutic properties, essential for research in medicinal chemistry and material science (Shah & Verma, 2018).
Lithium-Ion Batteries : Thiophene derivatives enhance the cycling stability and capacity retention in high-voltage LiCoO2 batteries, offering potential as functional additives (Xia et al., 2015).
Heterocyclic Compound Synthesis : A study successfully synthesized 2-thienylacetylene from 2-bromothiophene and 2-chlorothiophene, demonstrating potential for synthesizing heterocyclic compounds (Vaitiekunas & Nord, 1951).
Antimicrobial and Anticancer Activities : Thiophene-derived amido bis-nitrogen mustard inhibits the growth of various microorganisms and shows antitumor activity against cancer cells, including prostatic carcinoma (Tang et al., 2012).
Organic Semiconductors : Thiophene-based organic semiconductors show diverse properties, useful in organic photovoltaics, field-effect transistors, and light-emitting diodes (Turkoglu et al., 2017).
Antimicrobial Activities : Novel armed thiophene derivatives exhibit antimicrobial activities, with some being more potent than standard antibiotics against certain bacteria (Mabkhot et al., 2016).
Anti-inflammatory Agents : Some benzo[b]thiophene derivatives demonstrate potent anti-inflammatory activity (Radwan et al., 2009).
Safety And Hazards
2-(Chloroacetyl)thiophene is corrosive to skin and eyes, and its vapors can severely irritate the respiratory tract . Safety data sheets recommend keeping away from heat, sparks, open flames, and hot surfaces, and advise against smoking while handling this compound . It is also recommended to wash skin thoroughly after handling and to wear protective gloves, eye protection, and face protection .
Future Directions
properties
IUPAC Name |
2-chloro-1-thiophen-2-ylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClOS/c7-4-5(8)6-2-1-3-9-6/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHOWLHQEABZKNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374074 | |
Record name | 2-Chloro-1-(thiophen-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80374074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloroacetyl)thiophene | |
CAS RN |
29683-77-0 | |
Record name | 2-Chloro-1-(2-thienyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29683-77-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-1-(thiophen-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80374074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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